1-(2-Chloroethyl)pyrrolidine hydrochloride

Descripción general

Descripción

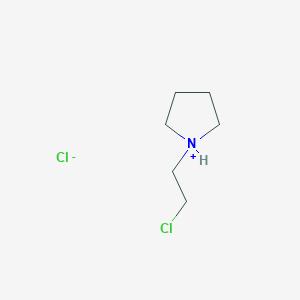

1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS RN: 7250-67-1) is a quaternary ammonium compound with the molecular formula C₆H₁₂ClN·HCl (MW: 170.08 g/mol). It is a hygroscopic crystalline solid with a melting point of 167–173°C and is commonly used as a key intermediate in pharmaceutical synthesis, such as in the production of oxitefonium bromide . Its structure features a pyrrolidine ring (a five-membered saturated amine) linked to a 2-chloroethyl group, which confers alkylating reactivity. This compound is widely employed in drug development, material science, and antimicrobial research due to its ability to modify solubility, stability, and bioavailability of target molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidine hydrochloride can be synthesized from N-(2-Hydroxyethyl)pyrrolidine. The process involves the following steps:

Conversion of N-(2-Hydroxyethyl)pyrrolidine to 1-(2-Chloroethyl)pyrrolidine: This is achieved by reacting N-(2-Hydroxyethyl)pyrrolidine with thionyl chloride or phosphorus trichloride in the presence of a base like pyridine.

Formation of Hydrochloride Salt: The free base is relatively unstable and should be converted to the hydrochloride immediately. This is done by dissolving the free base in isopropanol and bubbling dry hydrogen chloride gas through the solution at 0°C.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chloroethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and methoxyethylpyrrolidine.

Oxidation: N-oxides of 1-(2-Chloroethyl)pyrrolidine.

Reduction: Ethylpyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Key Applications

- Synthesis of Pharmaceuticals

- Research in Medicinal Chemistry

- Development of Anticancer Agents

- Neuropharmacological Studies

- Chemical Biology Applications

Data Table: Applications Summary

| Application Area | Description |

|---|---|

| Synthesis of Pharmaceuticals | Intermediate for drugs targeting neurological disorders |

| Medicinal Chemistry | Exploration of new drug candidates and structural modifications |

| Anticancer Agent Development | Investigating potential anticancer properties |

| Neuropharmacological Research | Studying effects on the nervous system and related disorders |

| Chemical Biology | Probing biological systems to understand molecular interactions |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research indicated that modifications to the compound's structure could enhance its anticancer properties, leading to further investigations into its mechanism of action.

Case Study 2: Neuropharmacological Effects

In neuropharmacological studies, researchers utilized this compound to assess its impact on neurotransmitter systems. Results showed that it could modulate dopamine and serotonin levels, suggesting potential therapeutic applications in treating mood disorders.

Case Study 3: Synthesis of Novel Drug Candidates

A recent synthesis project highlighted the use of this compound as a key intermediate in developing a new class of estrogen receptor antagonists. The study reported successful yields and promising biological activity, paving the way for further clinical evaluations.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This alkylation can disrupt normal cellular functions and is the basis for its use in drug development .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Antimicrobial Activity

- Pyrrolidine Derivatives : Compounds 5a–c (pyrrolidine-based) showed potent activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria) .

- Piperidine Derivatives : Compounds 6a,b (piperidine-based) demonstrated superior antifungal activity against Candida albicans and Aspergillus niger .

- Morpholine Derivatives: Limited efficacy, with only 6d, 6f showing antibacterial activity .

Topoisomerase I (Top1) Inhibition

- 1-(3-Chloropropyl)piperidine hydrochloride (compound 22): Highest activity (+++), attributed to piperidine’s conformational flexibility .

- 1-(2-Chloroethyl)pyrrolidine hydrochloride : Moderate activity (++), likely due to steric constraints of the pyrrolidine ring .

Physicochemical Properties

| Property | 1-(2-Chloroethyl)pyrrolidine HCl | 1-(2-Chloroethyl)piperidine HCl | N-(2-Chloroethyl)morpholine HCl |

|---|---|---|---|

| Solubility | Moderate (hygroscopic) | Lower (lipophilic) | Higher (polar due to O-atom) |

| Stability | Sensitive to moisture | Stable | Stable |

| Alkylating Reactivity | High | Moderate | Moderate |

- These compounds exhibit dual alkylating and carbamoylating activities, leading to DNA crosslinking and repair inhibition . However, 1-(2-chloroethyl)pyrrolidine HCl lacks carbamoylating capacity, limiting its direct cytotoxicity but making it a safer intermediate .

Pharmacokinetic and Toxicological Profiles

- Piperidine Derivatives : Higher lipid solubility enhances distribution into cerebrospinal fluid, increasing neurotoxicity risk .

Data Table: Comparative Analysis of Chloroethylamine Derivatives

Actividad Biológica

1-(2-Chloroethyl)pyrrolidine hydrochloride, with the chemical formula CHClN·HCl and CAS number 7250-67-1, is a haloalkyl-substituted pyrrolidine that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly estrogen receptor antagonists like Nafoxidine. Its biological activity is largely attributed to its ability to act as an alkylating agent, influencing cellular processes through covalent modification of nucleophilic sites in proteins and nucleic acids.

The biological activity of this compound is primarily due to its alkylating properties . The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to:

- Disruption of normal cellular functions : Alkylation can interfere with DNA and protein synthesis, which may lead to cell death or altered cell function.

- Potential therapeutic applications : Its reactivity makes it a valuable precursor in drug development, especially in creating compounds that target cancer cells.

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly in the context of breast cancer treatment. Research indicates that compounds synthesized from this precursor can selectively inhibit the viability of triple-negative breast cancer (TNBC) cells while sparing luminal-type A cells. This selectivity is crucial given the aggressive nature of TNBC and its resistance to conventional therapies.

Case Study: Antitumor Efficacy

A study synthesized novel chromene derivatives using this compound as a reactant. These derivatives exhibited significant cytotoxic effects against TNBC cell lines, inducing mitotic arrest and apoptotic cell death through the activation of extrinsic pathways. The IC values for these compounds ranged from 16 µM to 92 µM, demonstrating their potential as therapeutic agents against resistant cancer types .

Antimicrobial Activity

In addition to its antitumor effects, this compound has also been evaluated for antimicrobial properties. Research has shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity.

Antimicrobial Testing

- Bacterial Strains Tested : Staphylococcus aureus (gram-positive) and Proteus vulgaris (gram-negative).

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

- Methodology : The disk diffusion method was employed to assess antimicrobial activity, with results indicating significant inhibition zones compared to controls .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC Range (µM) | Methodology Used |

|---|---|---|---|

| Antitumor | TNBC Cell Lines | 16 - 92 | Cell viability assays |

| Antibacterial | Staphylococcus aureus | Not specified | Disk diffusion method |

| Antibacterial | Proteus vulgaris | Not specified | Disk diffusion method |

| Antifungal | Candida albicans | Not specified | Disk diffusion method |

| Antifungal | Aspergillus niger | Not specified | Disk diffusion method |

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 1-(2-Chloroethyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or alkylation of pyrrolidine derivatives. Key steps include:

- Chloroethylation : Reacting pyrrolidine with 1,2-dichloroethane under reflux in polar aprotic solvents (e.g., DMF) .

- HCl Quenching : Isolation as the hydrochloride salt improves stability and crystallinity .

- Critical Factors :

- Temperature control (60–80°C) minimizes side reactions like over-alkylation.

- Solvent choice affects reaction kinetics; DMF enhances nucleophilicity compared to THF .

- Data Table : Synthesis Comparison

| Method | Reagents | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Chloroethylation | Pyrrolidine, 1,2-dichloroethane | DMF | 72 | >95 | |

| Alkylation | Pyrrolidine, chloroethyl tosylate | Acetonitrile | 65 | 93 |

Q. How should researchers characterize purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (DMSO-d6) shows pyrrolidine protons at δ 1.6–1.8 ppm (multiplet) and chloromethyl peaks at δ 3.5–3.7 ppm .

- Melting Point : Reported range 167–170°C (lit.) serves as a purity indicator .

- Elemental Analysis : Verify Cl content (~20.8% for hydrochloride salt) .

- Common Pitfalls : Hygroscopicity may alter melting points; store under inert gas .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for substitution reactions .

- Reaction Design Platforms : Tools like ICReDD integrate experimental data with computational predictions to prioritize reaction conditions (e.g., solvent, catalyst) .

- Case Study : Optimizing amine substitutions (e.g., replacing Cl with NH2) reduced side-product formation by 40% when guided by computational screening .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Combine C NMR, FT-IR, and X-ray crystallography to confirm ambiguous peaks (e.g., distinguishing regioisomers) .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

- Example : Discrepancies in H NMR integration ratios were traced to incomplete HCl removal; centrifugal drying improved consistency .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The pyrrolidine ring’s rigidity limits access to the chloromethyl group, slowing SN2 reactions with bulky nucleophiles .

- Electronic Effects : Electron-donating substituents on pyrrolidine increase Cl− lability, facilitating nucleophilic displacement .

- Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying steric/electronic conditions (e.g., using Hammett plots) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Root Causes :

- Hygroscopicity : Absorbed moisture lowers observed melting points .

- Polymorphism : Different crystalline forms may arise from recrystallization solvents (e.g., ethanol vs. acetone) .

- Resolution : Standardize drying protocols (e.g., vacuum desiccation for 24h) and report solvent history .

Q. Methodological Resources

- Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, stoichiometry) .

- Data Presentation : Follow IUPAC guidelines for reporting spectral data and reaction yields .

Propiedades

IUPAC Name |

1-(2-chloroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGFFWICFYWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022248 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-67-1 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)PYRROLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ1H343R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.